molecular formula C19H19N3O3S2 B2973718 N,N-dimethyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide CAS No. 1021106-09-1

N,N-dimethyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide

Cat. No.: B2973718
CAS No.: 1021106-09-1
M. Wt: 401.5
InChI Key: NSSKTCNULHDOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide is a potent and cell-active inhibitor of the KEAP1-NRF2 protein-protein interaction. This compound functions by covalently modifying the cysteine 151 residue of KEAP1 , thereby disrupting its ability to target NRF2 for ubiquitination and degradation. The subsequent stabilization and nuclear accumulation of NRF2 leads to the transcriptional activation of the Antioxidant Response Element (ARE) pathway. This induction results in the upregulated expression of a battery of cytoprotective genes, including those involved in glutathione synthesis, reactive oxygen species (ROS) detoxification, and drug efflux. Consequently, this reagent is a critical tool for researchers investigating the molecular mechanisms of the cellular antioxidant response, cytoprotection under oxidative stress , and the role of NRF2 in various disease models. Its application is particularly valuable in the fields of oncogenesis and chemoresistance , where NRF2 signaling is frequently dysregulated, as well as in studies of neurodegenerative and inflammatory conditions driven by oxidative damage.

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-22(2)16(23)13-26-18-19(27(24,25)15-11-7-4-8-12-15)21-17(20-18)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSKTCNULHDOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Imidazole Core: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-diketone and an aldehyde in the presence of an ammonium salt.

    Introduction of the Phenyl and Phenylsulfonyl Groups: These groups are introduced via electrophilic aromatic substitution reactions. The phenylsulfonyl group is often added using sulfonyl chloride in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether with N,N-dimethylacetamide chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position, with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical assays.

Medicine

Medically, this compound has potential as a lead compound for drug development

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its ability to form stable thioether linkages makes it valuable in polymer chemistry.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The phenylsulfonyl group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound belongs to a broader class of imidazole-based acetamides. Key structural analogs include:

Compound Name Substituents (Imidazole Positions) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-Ph, 4-PhSO₂ C₂₃H₂₃N₃O₃S₂ 477.63 Thioether linkage, N,N-dimethylacetamide
N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide 2-Ph, 4-PhSO₂ C₂₂H₂₁N₃O₃S₂ 463.60 Cyclopropylamide vs. dimethylamide
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) Triazole-thiazole hybrid C₂₉H₂₂N₈O₂S 570.65 Extended π-system, triazole-thiazole core
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide 5-NO₂, 4-PhSO₂CH₂ C₂₁H₂₁ClN₄O₅S 484.93 Nitroimidazole, chlorophenyl side chain

Key Observations :

  • Amide Variations : Replacing the N,N-dimethylacetamide (target) with cyclopropylamide or thiazole-linked acetamide alters solubility and hydrogen-bonding capacity.
  • Hybrid Systems : Compound 9a incorporates a triazole-thiazole scaffold, expanding conjugation and possibly improving π-π stacking in biological interactions.
Physicochemical Properties
  • Solubility : The N,N-dimethylacetamide group in the target compound likely improves aqueous solubility compared to the cyclopropyl analog , which has higher hydrophobicity.
  • Melting Points : Data from indicate that triazole-thiazole hybrids (e.g., 9a–9e) exhibit higher melting points (220–250°C) due to rigid, planar structures, whereas the target compound’s melting point is unreported but expected to be lower due to flexible thioether linkages.

Biological Activity

N,N-Dimethyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, findings, and potential applications.

Chemical Structure

The compound can be represented as follows:

N N Dimethyl 2 2 phenyl 4 phenylsulfonyl 1H imidazol 5 yl thio acetamide\text{N N Dimethyl 2 2 phenyl 4 phenylsulfonyl 1H imidazol 5 yl thio acetamide}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities such as antimicrobial and anticancer properties. The following sections will detail these activities based on recent studies.

Antimicrobial Activity

Several studies have assessed the antimicrobial potential of thioacetamide derivatives, including those with similar structures to this compound. For instance, a study on N-substituted phenyl derivatives demonstrated effective antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli128
Compound CCandida albicans64

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro studies. Compounds with similar imidazole structures have shown significant cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For example, a recent study reported IC50 values for related compounds ranging from 0.95 to 42.30 µM across different cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF73.79
Compound EHepG212.50
Compound FA54926.00

The mechanisms underlying the biological activities of these compounds often involve the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For instance, some imidazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation . This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Effects : A study screened various thioacetamides for their antimicrobial properties against multiple pathogens. The results indicated that compounds with higher lipophilicity were more effective due to better membrane penetration .
  • Anticancer Screening : Another research project evaluated a series of imidazole-containing compounds for their anticancer efficacy against different cell lines. The data suggested that structural modifications significantly influenced their potency, with certain substitutions enhancing activity against specific cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.